molecular formula C12H13ClN2O B2564179 1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 468743-36-4

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2564179
CAS RN: 468743-36-4
M. Wt: 236.7
InChI Key: HENKYOZNJUKWFT-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which regulates the concentration of the neurotransmitter GABA in the brain.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH): is an enzyme involved in the metabolism of fatty acids, which can lead to various pathological states when dysregulated . Compounds like 1-(3-Chlorophenyl)-3-propyl-1H-pyrazol-5(4H)-one have been studied for their potential to inhibit sEH, thereby offering therapeutic benefits in the treatment of cardiovascular, neuronal, and renal diseases .

Organic Synthesis

This compound serves as a building block in organic synthesis , particularly in the construction of more complex molecules. Its structure allows for various chemical reactions, enabling the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry and materials science .

Catalysis

In the field of catalysis, 1-(3-Chlorophenyl)-3-propyl-1H-pyrazol-5(4H)-one can be used to develop Schiff-base metal complexes . These complexes have shown remarkable catalytic activity in reactions like the Claisen–Schmidt condensation, which is crucial for synthesizing chalcone derivatives .

Green Chemistry

The compound’s synthesis involves green chemistry principles, utilizing natural monoterpene fragments, which can provide environmental benefits. This approach aligns with the increasing demand for sustainable and eco-friendly chemical processes .

Antiviral Activity

Compounds derived from 1-(3-Chlorophenyl)-3-propyl-1H-pyrazol-5(4H)-one, particularly those containing imines from camphor, have demonstrated antiviral activity . This opens up possibilities for the development of new antiviral drugs .

Coordination Chemistry

In coordination chemistry , this compound can act as a ligand to form complexes with various transition metals. These complexes are of interest due to their unique chemical characteristics and potential applications in fields like inorganic chemistry and materials science .

properties

IUPAC Name

2-(3-chlorophenyl)-5-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(13)7-11/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENKYOZNJUKWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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